Boc-D-Ser-OBzl
Overview
Description
Boc-D-Ser-OBzl, also known as N-tert-butoxycarbonyl-D-serine benzyl ester, is a derivative of the amino acid serine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl ester (OBzl) group protects the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Ser-OBzl typically involves the protection of the amino and carboxyl groups of D-serine. The process begins with the reaction of D-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected serine. This intermediate is then reacted with benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Ser-OBzl undergoes several types of chemical reactions, including:
Hydrolysis: The Boc and benzyl ester protective groups can be removed under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc or benzyl ester groups are replaced by other functional groups.
Coupling Reactions: this compound is commonly used in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of a palladium catalyst is used to remove the benzyl ester group.
Substitution: Reagents such as isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) are used in substitution reactions.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used coupling reagents.
Major Products
The major products formed from the reactions of this compound include deprotected serine derivatives and peptide chains when used in peptide synthesis.
Scientific Research Applications
Boc-D-Ser-OBzl has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of Boc-D-Ser-OBzl involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. During peptide synthesis, these protective groups are selectively removed to allow the formation of peptide bonds. The compound does not have a specific molecular target or pathway, as its primary function is to facilitate the synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Serine Benzyl Ester: Similar to Boc-D-Ser-OBzl but derived from L-serine.
Boc-D-Ser(Bzl)-OH: Another derivative of D-serine with a benzyl ester group.
Boc-Ser(PO3Ph2)-Asp(OBzl): A dipeptide derivative with similar protective groups
Uniqueness
This compound is unique due to its specific configuration (D-serine) and protective groups, which make it particularly useful in the synthesis of peptides with specific stereochemistry. The combination of Boc and benzyl ester groups provides robust protection during synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions.
Properties
IUPAC Name |
benzyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADRZHPZVQGCW-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513810 | |
Record name | Benzyl N-(tert-butoxycarbonyl)-D-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141527-78-8 | |
Record name | Benzyl N-(tert-butoxycarbonyl)-D-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D-Ser-OBzl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.